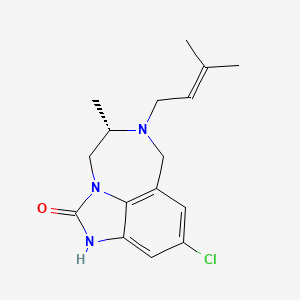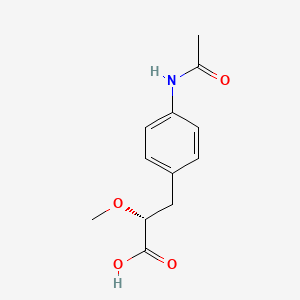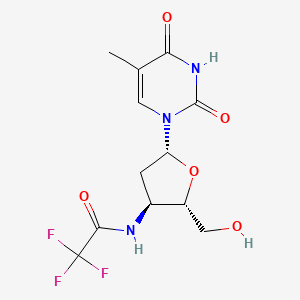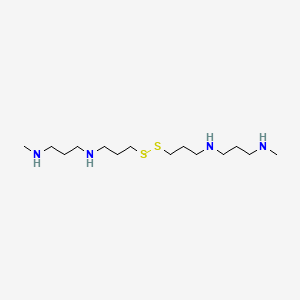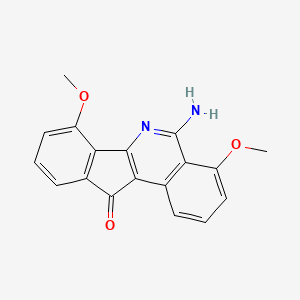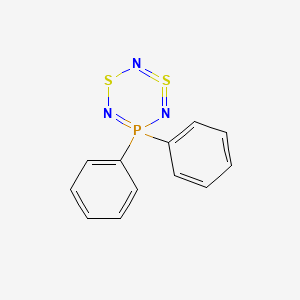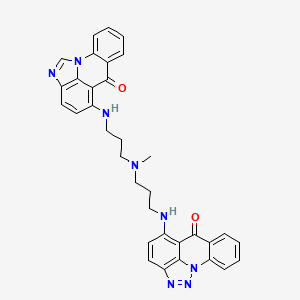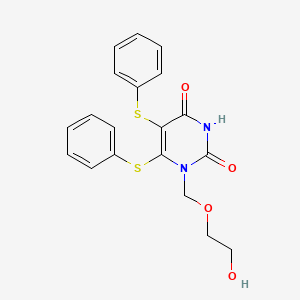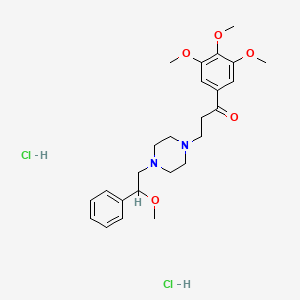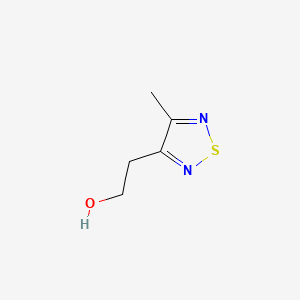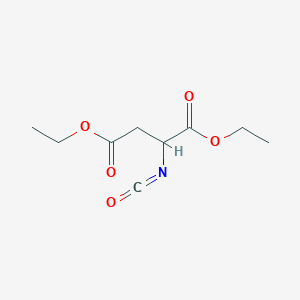
Diethyl isocyanato succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 514210 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indenoisoquinoline Core: This is typically achieved through a series of cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of NSC 514210 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Automated Purification Systems: To ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 514210 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indenoisoquinoline core.
Reduction: Used to reduce specific functional groups to enhance biological activity.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substituting Agents: Various halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the indenoisoquinoline core, each with potentially different biological activities.
Scientific Research Applications
NSC 514210 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition.
Biology: Investigated for its effects on cellular processes and DNA replication.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I.
Mechanism of Action
NSC 514210 exerts its effects primarily by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 514210 prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its potent anticancer properties.
NSC 724998 (Indotecan): Another topoisomerase I inhibitor with a different substitution pattern.
Uniqueness of NSC 514210
NSC 514210 is unique due to its specific substitution pattern on the indenoisoquinoline core, which provides it with distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in anticancer therapies .
Properties
CAS No. |
17046-24-1 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
diethyl 2-isocyanatobutanedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(12)5-7(10-6-11)9(13)15-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
GQPSHLZKDVRQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


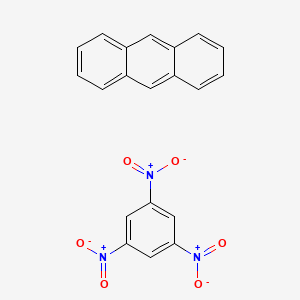
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


